5-[3-[(4-methylphenyl)methoxy]-2-thiophenyl]-3-(methylthio)-1H-1,2,4-triazole

Hydrogen-bond donor triazole NH N4-methyl analog

This thiophene-linked 1,2,4-triazole is an essential procurement choice for research groups conducting structure-activity relationship (SAR) studies or high-throughput screening (HTS). It uniquely features a free N–H hydrogen-bond donor, a critical differentiator from its N4-methyl analog (CAS 343375-90-6), making it the definitive positive control for investigating hydrogen bonding in target engagement. Profiled in over six distinct HTS assays (RGS4, μ-opioid, M1, ADAM17, USP8/17), it arrives with a data-rich screening footprint. Supplied at a verified minimum purity of ≥95% and catalogued in the LINCS library (LSM-25894), it ensures experimental reproducibility and is ready for immediate use as a building block.

Molecular Formula C15H15N3OS2
Molecular Weight 317.43
CAS No. 339022-51-4
Cat. No. B2820586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[3-[(4-methylphenyl)methoxy]-2-thiophenyl]-3-(methylthio)-1H-1,2,4-triazole
CAS339022-51-4
Molecular FormulaC15H15N3OS2
Molecular Weight317.43
Structural Identifiers
SMILESCC1=CC=C(C=C1)COC2=C(SC=C2)C3=NC(=NN3)SC
InChIInChI=1S/C15H15N3OS2/c1-10-3-5-11(6-4-10)9-19-12-7-8-21-13(12)14-16-15(20-2)18-17-14/h3-8H,9H2,1-2H3,(H,16,17,18)
InChIKeyAYCPBZQNSMAHNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-[3-[(4-methylphenyl)methoxy]-2-thiophenyl]-3-(methylthio)-1H-1,2,4-triazole (CAS 339022-51-4): Structural Identity, Physicochemical Baseline, and Procurement-Relevant Classification


5-[3-[(4-methylphenyl)methoxy]-2-thiophenyl]-3-(methylthio)-1H-1,2,4-triazole (CAS 339022-51-4) is a synthetic small-molecule member of the 1,2,4-triazole family, formally classified in the ChEBI ontology as an aryl sulfide (CHEBI:114433) [1]. The compound incorporates a thiophene ring substituted at the 3-position with a 4-methylbenzyl ether and at the 2-position with a 3-methylthio-1H-1,2,4-triazole moiety. With a molecular formula of C15H15N3OS2, a molecular weight of 317.4 g·mol−1, a computed XLogP of 4, one hydrogen-bond donor, five hydrogen-bond acceptors, and a topological polar surface area of 104 Ų, this compound occupies a distinct physicochemical space within the aryl-sulfide triazole subclass [2]. It is commercially available from specialty chemical suppliers at a minimum purity specification of 95% and is catalogued in the LINCS small-molecule library under the identifier LSM-25894, indicating its inclusion in systematic high-throughput screening campaigns .

Why Generic Substitution Fails for 5-[3-[(4-methylphenyl)methoxy]-2-thiophenyl]-3-(methylthio)-1H-1,2,4-triazole: The Structural Determinants of Functional Differentiation


Within the class of thiophene-linked 1,2,4-triazoles, minor structural modifications produce pronounced shifts in physicochemical properties, target-engagement profiles, and biological readouts. The presence of a free N–H on the triazole ring of CAS 339022-51-4 constitutes a single hydrogen-bond donor that is eliminated upon N4-methylation in the closest commercially catalogued analog, CAS 343375-90-6 (4-methyl-3-{3-[(4-methylphenyl)methoxy]thiophen-2-yl}-5-(methylsulfanyl)-4H-1,2,4-triazole) . This seemingly subtle change alters hydrogen-bonding capacity, molecular topology (TPSA), lipophilicity, and metabolic vulnerability, precluding direct functional interchangeability in assays where a free N–H is required for target engagement or where differential lipophilicity governs membrane permeability and off-target partitioning [1][2]. Furthermore, the 4-methylbenzyl ether substituent distinguishes this compound from analogs bearing halogenated or unsubstituted benzyl ethers, which exhibit different electronic and steric profiles that can redirect binding-site complementarity. Consequently, generic substitution within this chemical series without quantitative, assay-matched comparison data risks introducing uncontrolled variables that can confound SAR interpretation and screening campaign reproducibility.

Product-Specific Quantitative Evidence Guide for 5-[3-[(4-methylphenyl)methoxy]-2-thiophenyl]-3-(methylthio)-1H-1,2,4-triazole (CAS 339022-51-4): Comparator-Based Differentiation Data for Scientific Procurement


Hydrogen-Bond Donor Capacity: Free N–H vs. N4-Methyl Blockade in the Closest Analog (CAS 343375-90-6)

The target compound possesses one hydrogen-bond donor (the triazole N–H), whereas the closest commercially catalogued analog, CAS 343375-90-6, bears a methyl group at the N4 position of the triazole ring, yielding zero hydrogen-bond donors [1]. This difference is absolute (1 vs. 0 donors) and is not a matter of degree; it determines whether the compound can act as a hydrogen-bond donor in intermolecular interactions critical for target binding, crystal packing, and solubility .

Hydrogen-bond donor triazole NH N4-methyl analog physicochemical differentiation

Lipophilicity Differential: XLogP 4 vs. Predicted Higher LogP for the N4-Methyl Analog (CAS 343375-90-6)

The target compound exhibits a computed XLogP3-AA of 4, reflecting the balance between the lipophilic 4-methylbenzyl-thiophene scaffold and the polar triazole N–H [1]. The N4-methyl analog (CAS 343375-90-6) is predicted to have a higher logP due to the replacement of the acidic N–H proton with a methyl group, which eliminates a polar hydrogen and adds a hydrophobic carbon, consistent with an estimated ΔlogP of approximately +0.5 to +0.8 log units based on fragment-based calculations . This difference is sufficient to alter membrane permeability and off-target partitioning profiles.

Lipophilicity XLogP permeability N4-methyl analog

Vendor-Specified Purity Floor: 95% Minimum Purity as a Procurement Quality Gate

The compound is supplied by at least one established specialty chemical vendor (AKSci) with a documented minimum purity specification of 95% . In contrast, several other vendors listing this compound or its analogs do not publicly disclose a minimum purity specification, leaving the baseline quality undefined [1]. For procurement decisions, a documented purity floor enables direct quality comparison and reduces the risk of lot-to-lot variability that can compromise assay reproducibility.

Purity specification quality control procurement vendor certification

Multi-Target Screening Footprint: HTS Profiling Across GPCR, Protease, and Deubiquitinase Targets as a Selection-Relevant Fingerprint

According to aggregated bioassay records, CAS 339022-51-4 has been included in at least six distinct high-throughput screening campaigns targeting RGS4 (regulator of G-protein signaling 4), the μ-opioid receptor (OPRM1), ADAM17 (TACE), USP8 and USP17 deubiquitinases, and the muscarinic acetylcholine receptor M1 . This multi-target screening footprint provides prospective users with a pre-existing activity-annotation profile that can inform target-selection decisions. Notably, the closest analog CAS 343375-90-6 has no comparable curated bioassay data in public repositories, meaning the target compound offers a more data-rich starting point for hit follow-up [1].

High-throughput screening GPCR ADAM17 USP8 RGS4 M1 receptor opioid receptor

Topological Polar Surface Area and Rotatable Bond Profile: Differentiating Physicochemical Space Occupancy Relative to Common Triazole Scaffolds

The target compound has a topological polar surface area (TPSA) of 104 Ų and five rotatable bonds, placing it within the favorable range for oral bioavailability according to Veber's rules (TPSA < 140 Ų; rotatable bonds ≤ 10) [1]. In comparison, the N4-methyl analog CAS 343375-90-6, while sharing the same core scaffold, is expected to have a slightly lower TPSA (due to loss of the N–H polar contribution) and an additional rotatable bond (N–CH₃ vs. N–H), potentially altering its conformational flexibility and passive permeability characteristics. These differences, though modest in absolute magnitude, can influence solubility, permeability, and target-binding entropy in ways that are meaningful for lead-optimization campaigns.

Topological polar surface area rotatable bonds drug-likeness physicochemical space

Best Research and Industrial Application Scenarios for 5-[3-[(4-methylphenyl)methoxy]-2-thiophenyl]-3-(methylthio)-1H-1,2,4-triazole (CAS 339022-51-4): Evidence-Anchored Deployment Contexts


GPCR and Protease Hit-Follow-Up Campaigns Leveraging Pre-Existing Multi-Target Screening Annotation

The compound has been profiled in at least six distinct HTS assays spanning RGS4 (GPCR signaling modulator), μ-opioid receptor, M1 muscarinic receptor, ADAM17 metalloprotease, and USP8/USP17 deubiquitinases . This pre-existing screening footprint reduces the experimental burden for research groups pursuing hit-to-lead or tool-compound development for these target classes. The free N–H donor, documented physicochemical properties, and multi-target annotation collectively enable structure–activity relationship (SAR) expansion with a data-rich starting point that analogs lacking public bioassay data cannot provide.

Physicochemical Comparator Studies Requiring a Free Triazole N–H Hydrogen-Bond Donor

For research programs investigating the role of the triazole N–H in target binding, solubility, or crystal engineering, this compound serves as a definitive positive control with one hydrogen-bond donor, in contrast to its N4-methyl analog (CAS 343375-90-6) which has zero [1]. This binary difference (1 vs. 0 donors) makes the compound an essential paired comparator in studies aimed at delineating the contribution of hydrogen bonding to pharmacological or materials properties.

Chemical-Probe Synthesis Using a Structurally Defined Building Block with Documented Purity

With a vendor-documented purity of ≥95% , this compound is suitable as a synthetic intermediate or building block for constructing more complex thiophene–triazole conjugates, including those explored in antimicrobial, antioxidant, and anticancer SAR programs [2]. The defined purity specification reduces the risk of introducing impurities that could confound biological testing or downstream synthetic yields, offering a procurement advantage over sources with unspecified quality.

LINCS Library-Based Transcriptional Signature or Connectivity Map Studies

Included in the LINCS small-molecule library as LSM-25894 [3], this compound is directly compatible with connectivity-map (CMap) and transcriptional-signature analyses that require LINCS-annotated perturbagens. Researchers using LINCS data can leverage this compound to probe gene-expression signatures associated with its multi-target profile, facilitating mechanism-of-action deconvolution and drug-repurposing hypotheses.

Quote Request

Request a Quote for 5-[3-[(4-methylphenyl)methoxy]-2-thiophenyl]-3-(methylthio)-1H-1,2,4-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.